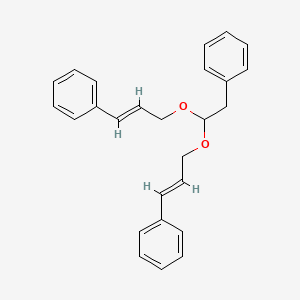

1,1-Bis(cinnamyloxy)-2-phenylethane

Description

Overview of 1,1-Bis(cinnamyloxy)-2-phenylethane within the Chemical Landscape

This compound is an organic compound characterized by a phenylethane backbone substituted with two cinnamyloxy groups at the first carbon position. Its chemical formula is C26H26O2, and it has a molecular weight of 370.48 g/mol . The structure combines the features of a phenylethane derivative and a bis-ether, suggesting potential for diverse chemical reactivity and applications. While not a widely studied compound, its constituent functional groups are of significant interest in various fields of chemistry. The presence of the phenylethane moiety suggests potential applications in materials science and medicinal chemistry, while the bis-ether linkage is a common structural motif in coordination chemistry and polymer science. The cinnamyloxy groups, with their phenyl and vinyl functionalities, introduce further possibilities for reactivity, including polymerization and various addition reactions. This compound has been identified in environmental screenings, indicating its presence in the wider environment, although its specific sources and fate are not well-documented. emblasproject.orgemblasproject.org

Historical Development and Significance of Related Bis-Ether Compounds and Phenylethane Derivatives

The study of bis-ether compounds has a long history, with some, like bis(chloromethyl) ether, having been used extensively in the past for crosslinking cellulose, in the preparation of polymers, and in the textile industry. nih.govwikipedia.org However, the high carcinogenicity of such compounds led to significant restrictions on their production and use. wikipedia.orgoxfordreference.com Other bis-ethers, such as bis(2-chloroethyl) ether, have found applications in the synthesis of pesticides, as solvents, and as chemical intermediates. nih.govwikipedia.org The development of crown ethers, a specialized class of cyclic polyethers, revolutionized the field of supramolecular chemistry by demonstrating selective binding of metal ions. britannica.com

Phenylethane derivatives are a broad class of compounds with an ethane (B1197151) backbone attached to a phenyl group. getidiom.com This structural motif is found in numerous natural and synthetic compounds with a wide range of biological activities. For instance, phenethylamine (B48288) and its derivatives act as central nervous system stimulants and are the backbone for many pharmaceutical drugs, including antidepressants and stimulants. wikipedia.org Substituted phenylethanes are also crucial intermediates in the synthesis of various organic materials and have been investigated for their potential in organic electronics and photonics. ontosight.aiontosight.ai Research into phenylethane derivatives has also focused on their potential as biological response modifiers for conditions such as breast cancer. nih.govacs.org

Structural Characteristics and Nomenclature of this compound

The systematic IUPAC name for this compound is derived from the rules of ether nomenclature. libretexts.orgchemistrysteps.comlibretexts.orgpressbooks.pub The core structure is a two-carbon chain, ethane, with a phenyl group attached to the second carbon, making it a phenylethane derivative. The first carbon of the ethane chain is bonded to two oxygen atoms, each of which is part of a cinnamyl group. A cinnamyl group consists of a phenyl group attached to a propenyl group. Therefore, the full systematic name is 1,1-bis(((E)-3-phenylallyl)oxy)-2-phenylethane. The "(E)" designation indicates the stereochemistry of the double bond in the cinnamyl groups.

The structure contains several key functional groups that determine its chemical properties:

Ether Linkages: The two C-O-C bonds are characteristic of ethers, which are generally stable but can be cleaved under harsh conditions.

Alkene Double Bonds: The two carbon-carbon double bonds in the cinnamyloxy groups are susceptible to addition reactions, polymerization, and oxidation.

Acetal (B89532) Moiety: The 1,1-diether substitution on the ethane chain forms an acetal functional group, which is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions.

Current Research Gaps and Future Directions Pertaining to this compound

A thorough review of the scientific literature reveals a significant lack of research focused specifically on this compound. While the compound is listed in chemical databases and has been detected in environmental surveys, there are no dedicated studies on its synthesis, reactivity, or potential applications. emblasproject.orgemblasproject.orgpinpools.comalfa-chemistry.combuyersguidechem.com This represents a substantial research gap.

Future research directions could be guided by the known properties of its constituent parts:

Synthesis and Characterization: The development of an efficient and selective synthesis for this compound would be the first logical step. This would be followed by a comprehensive characterization of its physical and spectroscopic properties, including NMR, IR, and mass spectrometry data, which are currently not publicly available in detail. rsc.orgmdpi.comcardiff.ac.ukscirp.orgchemrxiv.org

Reactivity Studies: The presence of multiple functional groups suggests a rich and complex reactivity profile. Investigations into the reactivity of the alkene double bonds, the stability of the acetal linkage under various conditions, and potential transformations of the aromatic rings would provide valuable chemical insights.

Polymer Chemistry: The two vinyl groups in the cinnamyloxy moieties make this compound a potential monomer for polymerization reactions. The resulting polymers could possess interesting properties due to the incorporation of the bulky phenylethane and aromatic side chains.

Medicinal Chemistry: Given the broad biological activities of phenylethane derivatives, it would be worthwhile to investigate the potential biological effects of this compound. wikipedia.orgscielo.brnih.govbioline.org.br Screening for activities such as antimicrobial, antiviral, or anticancer properties could be a fruitful area of research.

Materials Science: The aromatic nature of the compound suggests potential applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other electronic devices, an area where other phenylethene derivatives have shown promise. rsc.org

Structure

3D Structure

Properties

CAS No. |

74663-98-2 |

|---|---|

Molecular Formula |

C26H26O2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2,2-bis[(E)-3-phenylprop-2-enoxy]ethylbenzene |

InChI |

InChI=1S/C26H26O2/c1-4-12-23(13-5-1)18-10-20-27-26(22-25-16-8-3-9-17-25)28-21-11-19-24-14-6-2-7-15-24/h1-19,26H,20-22H2/b18-10+,19-11+ |

InChI Key |

KYKTVHZQISJUQV-XOBNHNQQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 1,1 Bis Cinnamyloxy 2 Phenylethane

Development of Targeted Synthetic Pathways for 1,1-Bis(cinnamyloxy)-2-phenylethane

Optimization of Reaction Conditions for Bis-Ether Formation

Solvent Systems and Reaction Temperature Influences

The choice of solvent and reaction temperature are paramount in directing the outcome of etherification reactions, influencing reaction rates, yields, and the formation of byproducts. In the context of synthesizing this compound, which can be envisioned through a Williamson-type synthesis, the polarity and boiling point of the solvent are critical.

A Williamson ether synthesis typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of a dihalo-2-phenylethane derivative with cinnamyl alcohol in the presence of a base, or the reaction of phenylacetaldehyde (B1677652) with cinnamyl alcohol under specific conditions. In such reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often favored as they can effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. francis-press.com The use of acetonitrile (B52724) is also common. byjus.com

The reaction temperature significantly impacts the rate of these SN2 reactions. Generally, higher temperatures (ranging from 50-100 °C) are employed to drive the reaction to completion within a reasonable timeframe, typically between 1 to 8 hours. byjus.com However, excessively high temperatures can promote side reactions, such as elimination, particularly if secondary halides are involved. masterorganicchemistry.com

Alternatively, acid-catalyzed etherification or acetal (B89532) formation from phenylacetaldehyde and cinnamyl alcohol would also be highly dependent on solvent and temperature. masterorganicchemistry.com In such cases, an inert solvent that allows for the removal of water, such as benzene (B151609) or toluene, might be employed with azeotropic distillation to drive the equilibrium towards product formation. google.com The temperature would be dictated by the boiling point of the solvent mixture.

The following interactive table summarizes typical solvent systems and temperature ranges for analogous etherification reactions.

| Reaction Type | Solvent System | Typical Temperature Range (°C) | Key Considerations |

| Williamson Ether Synthesis | DMF, DMSO, Acetonitrile, THF | 50-100 | Favors SN2 pathway, minimizes elimination with primary halides. byjus.commasterorganicchemistry.com |

| Acid-Catalyzed Etherification | Benzene, Toluene | 80-110 (Reflux) | Azeotropic removal of water is often necessary to drive the reaction. google.com |

| Phase-Transfer Catalysis | Dichloromethane/Water | Room Temperature to 40 | Useful for reactions with immiscible reactants. |

Catalytic Approaches in Etherification and Alkylation Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and enhanced selectivity. For the synthesis of this compound, several catalytic approaches could be envisioned.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds. While typically used for aryl ethers, modifications could potentially be applied. For instance, palladium catalysts with specific phosphine (B1218219) ligands can facilitate the coupling of alcohols with organic halides. nih.gov The choice of ligand is crucial in these reactions, as it influences the catalyst's activity and selectivity. organic-chemistry.org For example, sterically hindered biaryl phosphine ligands have been shown to be effective in various cross-coupling reactions. nih.gov

Acid catalysis is a classical and straightforward approach for both etherification and acetal formation. masterorganicchemistry.com Mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid can be used to protonate the hydroxyl group of an alcohol, making it a better leaving group, or to activate a carbonyl group for nucleophilic attack. google.com The catalytic amount of acid is a critical parameter to control, as excessive acidity can lead to side reactions and degradation of the product.

Phase-transfer catalysis offers a practical method for reactions involving a water-soluble reactant and a water-insoluble reactant. In a Williamson-type synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby facilitating the reaction.

The table below outlines potential catalytic systems for the synthesis of bis-ethers.

| Catalytic Approach | Catalyst/Ligand System | Typical Reactants | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., biaryl phosphines) | Alcohol and Organic Halide | High efficiency and functional group tolerance. nih.govorganic-chemistry.org |

| Acid Catalysis | H₂SO₄, p-TsOH, Oxalic Acid | Aldehyde/Ketone and Alcohol | Simple, readily available catalysts. masterorganicchemistry.comgoogle.com |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., TBAB) | Alcohol, Alkyl Halide, and Base | Mild reaction conditions, suitable for immiscible reactants. |

Stereoselective Synthesis Considerations and Chiral Induction (if applicable)

The structure of this compound possesses a stereocenter at the carbon atom bearing the two cinnamyloxy groups. Therefore, the synthesis of this compound can potentially lead to a racemic mixture of enantiomers. Achieving stereoselectivity, or the preferential formation of one enantiomer over the other, is a significant goal in modern organic synthesis.

Chiral induction can be achieved by employing a chiral auxiliary, a chiral catalyst, or a chiral substrate. In the context of synthesizing this compound, several strategies for chiral induction can be considered.

One approach involves the use of a chiral catalyst . For instance, N-heterocyclic carbene (NHC) catalyzed atroposelective esterification has been shown to be effective in creating axially chiral diaryl ethers, demonstrating the potential for chiral induction in etherification-type reactions. rsc.org Similarly, palladium catalysts bearing chiral phosphine ligands are widely used in asymmetric allylic alkylation, a reaction that forms a C-C bond adjacent to an ether linkage and can proceed with high enantioselectivity. researchgate.net

Another strategy is the use of a chiral auxiliary . This involves covalently attaching a chiral molecule to one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is formed, the auxiliary is removed. For example, chiral acetals derived from C₂-symmetric diols have been used to achieve asymmetric induction in subsequent reactions. ic.ac.ukacs.org

Substrate-controlled stereoselection is also a possibility if one of the starting materials is already chiral. For example, if a chiral derivative of 2-phenylethane is used, it could influence the stereochemistry of the newly formed stereocenter.

The development of a stereoselective synthesis for this compound would likely involve significant experimentation to identify the optimal chiral catalyst or auxiliary and reaction conditions to achieve high diastereoselectivity and enantiomeric excess.

Exploratory Synthesis of Structurally Related Bis-Compounds for Comparative Analysis

To gain deeper insights into the structure-activity relationships and properties of this compound, the synthesis of structurally related bis-compounds for comparative analysis is a valuable endeavor. Advanced synthetic methodologies such as combinatorial synthesis, solid-phase synthesis, and the use of organometallic reagents are particularly well-suited for this purpose.

Combinatorial Organic Synthesis and Library Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. magtech.com.cn This approach is highly efficient for exploring a wide range of structural diversity and identifying compounds with desired properties.

For the generation of a library of bis-ether analogues, a combinatorial approach could involve reacting a diol or a dialdehyde (B1249045) with a diverse set of alcohols or alkyl halides. By systematically varying the building blocks, a library of bis-ethers with different substituents on the aromatic rings or variations in the linker between the ether functionalities can be created. nih.gov This would enable a systematic study of how structural modifications impact the compound's properties.

Solid-Phase Organic Synthesis Techniques for Analogues

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries. researchgate.net In SPOS, one of the reactants is attached to a solid support (a polymer resin), and subsequent reactions are carried out. The key advantage of this method is the ease of purification; excess reagents and byproducts can be simply washed away, greatly simplifying the work-up process. researchgate.net

For the synthesis of bis-ether analogues, a diol could be attached to a solid support, followed by reaction with a variety of alkyl halides. Alternatively, an alcohol can be attached to the resin and reacted with a series of dihalides. After the synthesis is complete, the desired bis-ether is cleaved from the solid support. This methodology has been successfully applied to the synthesis of various ether-containing compounds, including cyclic ethers and estradiol (B170435) derivatives. acs.org

Organometallic Reagents in Bis-Compound Construction (e.g., Organozinc Chemistry)

Organometallic reagents, particularly organozinc reagents, offer a versatile and functional group-tolerant approach to the construction of complex molecules. sigmaaldrich.com Organozinc reagents are known for their high reactivity and selectivity in C-C bond-forming reactions. researchgate.net

In the context of synthesizing bis-compound analogues, organozinc reagents could be employed in several ways. For example, a di-zinc reagent could be reacted with two equivalents of an electrophile to construct a symmetrical bis-compound. Alternatively, a functionalized organozinc reagent could be added to a substrate already containing one ether linkage to build the second part of the molecule. The use of highly functionalized organozinc reagents allows for the introduction of a wide range of chemical diversity into the target molecules. acs.orggoogle.com The stereoselective addition of organozinc reagents to cyclic ethers has also been reported, highlighting the potential for stereochemical control in these reactions. nih.gov

General Synthesis of Bis-Schiff Bases, Oxazepine, Chalcone (B49325), and Indolylmethane Derivatives

Synthesis of Bis-Schiff Bases: Bis-Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govscirp.orgrsc.orguobaghdad.edu.iqzu.edu.pk The reaction involves two equivalents of an amine reacting with a dialdehyde or diketone, or two equivalents of an aldehyde/ketone reacting with a diamine. The formation of the characteristic azomethine (C=N) double bond is often catalyzed by an acid or base and may be performed with or without a solvent. scirp.orgrsc.org For instance, new bis-Schiff bases have been prepared by reacting various aromatic aldehydes with diamines. uobaghdad.edu.iq

Synthesis of Oxazepine Derivatives: Oxazepine derivatives, which are seven-membered heterocyclic compounds containing oxygen and nitrogen, are commonly synthesized via cycloaddition reactions. orientjchem.org A frequent strategy involves the reaction of Schiff bases with anhydrides like maleic or phthalic anhydride (B1165640) in a suitable solvent. orientjchem.org This method leads to the formation of the 1,3-oxazepine ring system.

Synthesis of Chalcone Derivatives: The most common and classic method for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) is the Claisen-Schmidt condensation. chemrevlett.comresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. chemrevlett.com The reaction forms an α,β-unsaturated ketone core structure. Various catalysts and reaction conditions, including microwave irradiation, have been developed to improve yields and reaction times. chemrevlett.com The precursor molecules for chalcone synthesis are typically substituted benzaldehydes and acetophenones. awsjournal.org

Synthesis of Indolylmethane Derivatives: Bis(indolyl)methane derivatives are predominantly synthesized through the electrophilic substitution of indole (B1671886) with aldehydes or ketones. mdpi.comresearchgate.netlongdom.orgmdpi.com This reaction is generally catalyzed by either protic or Lewis acids. longdom.org The reaction mechanism involves the formation of an azafulvenium salt intermediate from the reaction of the aldehyde or ketone with indole, which then reacts with a second molecule of indole to form the final bis(indolyl)methane product. longdom.org

Advanced Spectroscopic Characterization of 1,1 Bis Cinnamyloxy 2 Phenylethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, a complete picture of the molecular structure, including stereochemical details, can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of 1,1-Bis(cinnamyloxy)-2-phenylethane. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl and cinnamyl groups would appear in the downfield region, typically between 7.2 and 7.5 ppm. The vinyl protons of the cinnamyl groups would produce characteristic signals in the range of 6.0 to 7.0 ppm, with their coupling constants providing information about their cis/trans geometry. The benzylic protons of the 2-phenylethane moiety and the methylene (B1212753) protons of the cinnamyloxy groups would resonate in the mid-field region, while the methine proton at the acetal (B89532) carbon would likely appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, showing signals for each unique carbon atom. The carbon atoms of the aromatic rings would be observed in the 125-140 ppm range. The carbonyl-like carbons of the cinnamyl double bonds would appear further downfield. The acetal carbon atom is expected to have a characteristic chemical shift in the 90-110 ppm region. The methylene carbons of the phenylethyl and cinnamyloxy groups would be found in the more upfield region of the spectrum. The presence of the correct number of signals with appropriate chemical shifts in both ¹H and ¹³C NMR spectra serves as a primary confirmation of the compound's structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (C₆H₅) | 7.20 - 7.40 (m) | 125.0 - 140.0 |

| Cinnamyloxy Phenyl | 7.25 - 7.50 (m) | 126.0 - 138.0 |

| Cinnamyloxy Vinyl CH=CH | 6.20 - 6.80 (m) | 120.0 - 135.0 |

| O-CH₂ (Cinnamyl) | 4.20 - 4.50 (d) | 65.0 - 75.0 |

| Ph-CH₂ | 2.90 - 3.10 (d) | 35.0 - 45.0 |

| CH (Acetal) | 4.80 - 5.10 (t) | 95.0 - 105.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, d = doublet, t = triplet.

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity between different parts of the molecule and for elucidating its stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. molbase.comrsc.org For this compound, COSY would show correlations between the vinyl protons of the cinnamyl group, between the benzylic methylene protons and the acetal methine proton, and within the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). molbase.comrsc.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching of the alkene in the cinnamyl groups would likely appear around 1650 cm⁻¹. A strong band corresponding to the C-O stretching of the ether linkages is expected in the 1050-1250 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the formation of the ether linkages and the absence of starting alcohol materials.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Alkene C=C Stretch (Cinnamyl) | ~1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Ether Stretch | 1050 - 1250 | Strong |

| Alkene C-H Bend (out-of-plane) | 950 - 980 | Strong |

Raman spectroscopy can provide complementary vibrational information to FT-IR. For this compound, the symmetric stretching of the non-polar C=C bonds in the cinnamyl groups and the aromatic rings would be expected to give rise to strong Raman signals. This technique can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum.

Since this compound contains a chiral center at the acetal carbon, it can exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. mdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. Current time information in Bangalore, IN. By comparing the experimental VCD spectrum with the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration (R or S) of the chiral center can be unambiguously assigned. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For a hypothetical analysis of this compound (Chemical Formula: C₃₂H₃₀O₂), the expected monoisotopic mass would be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Hypothetical HRMS Data for C₃₂H₃₀O₂

| Parameter | Value |

|---|---|

| Formula | C₃₂H₃₀O₂ |

| Theoretical Monoisotopic Mass | 446.2246 u |

| Adduct | [M+H]⁺, [M+Na]⁺, etc. |

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, one would expect characteristic fragmentation patterns. These could include the cleavage of the ether linkages, leading to the formation of cinnamyl and phenylethyl fragments, as well as rearrangements.

Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ions (m/z) |

|---|---|---|

| 447.2324 ([M+H]⁺) | Cleavage of ether bond | Cinnamyl cation (C₉H₉⁺), Tropylium ion (C₇H₇⁺) |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is related to the electronic transitions within the molecule. The presence of chromophores, such as the phenyl and cinnamyl groups in this compound, would be expected to give rise to characteristic absorption bands. The benzene (B151609) rings would exhibit π → π* transitions, and the conjugated system of the cinnamyl group would also show strong absorptions.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|

| Methanol | ~250-290 | Not determined | π → π* transitions of phenyl and cinnamyl groups |

Circular Dichroism (CD) Spectroscopy (UV-Vis ECD, NIR-CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. If this compound were synthesized in an enantiomerically pure or enriched form, CD spectroscopy could be used to characterize its chiroptical properties. The resulting CD spectrum would provide information about the stereochemistry of the molecule.

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of a single crystal of this compound, it would be possible to determine its three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. This would provide unambiguous proof of its constitution and stereochemistry if chiral. Currently, no crystal structure data for this compound has been deposited in crystallographic databases.

Computational and Theoretical Studies of 1,1 Bis Cinnamyloxy 2 Phenylethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that could be employed to study 1,1-bis(cinnamyloxy)-2-phenylethane. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods could be utilized. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energies and properties, serving as a benchmark for other computational approaches.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is expected to have multiple possible conformations. A systematic conformational analysis, using molecular mechanics or quantum chemical methods, would be necessary to identify the low-energy conformers and understand the molecule's flexibility. This analysis would result in a potential energy surface, illustrating the energy of the molecule as a function of its geometry.

Intermolecular Interactions and Aggregation Behavior

The phenyl and cinnamyl groups in this compound suggest the possibility of non-covalent interactions, such as π-π stacking and van der Waals forces. Molecular dynamics simulations could be performed to study how multiple molecules of this compound interact with each other in different environments. These simulations can predict whether the molecules tend to aggregate and what structures these aggregates might form.

Reaction Mechanism Elucidation and Kinetic Studies

Computational methods are invaluable for studying potential chemical reactions involving this compound. For example, if this compound were to undergo hydrolysis or oxidation, DFT could be used to map out the reaction pathway. This would involve identifying the transition state structures and calculating the activation energies for each step of the reaction. Such studies provide a detailed understanding of the reaction mechanism and can predict the reaction rates under different conditions.

Transition State Characterization and Reaction Energetics

The reactivity of this compound is largely dictated by its acetal (B89532) linkage, which is susceptible to hydrolysis under acidic conditions. Theoretical studies on acetal hydrolysis offer significant insights into the transition states and energy profiles of such reactions.

The hydrolysis of acetals is generally understood to proceed through a mechanism where the transition state has significant oxocarbenium ion character. cdnsciencepub.com Detailed computational studies, often employing methods like the semi-empirical AM1 Hamiltonian or ab initio calculations, have been used to map the reaction pathway for the hydrolysis of various acetals. cdnsciencepub.com These studies indicate that following protonation of one of the ether oxygens, the cleavage of the carbon-oxygen bond leads to a transition state that closely resembles the resulting oxocarbenium ion intermediate. cdnsciencepub.com The stability of this carbocation intermediate is a crucial factor influencing the reaction rate. For this compound, the cleavage of a C-O bond would be stabilized by the phenyl group and the remaining cinnamyloxy group.

Studies on simpler acetals have quantified the energetics of these processes. For instance, calculations on the hydrolysis of tricyclic acetals have identified transition structures and their corresponding energies. cdnsciencepub.com The energy barrier for the cleavage of the protonated acetal is often found to be relatively low, indicating a facile reaction once the initial protonation has occurred. cdnsciencepub.com The geometry of the transition state is characterized by an elongated C-O bond that is breaking and a shortening C-O bond that is part of the forming oxocarbenium ion. cdnsciencepub.com

The rate of acetal hydrolysis is also influenced by stereoelectronic effects. The orientation of the lone pairs on the oxygen atoms relative to the C-O bonds can significantly affect the reaction rate. cdnsciencepub.com Specifically, an antiperiplanar lone pair on one oxygen atom is thought to assist in the cleavage of the adjacent C-O bond. cdnsciencepub.com

To illustrate the typical energetic parameters involved in acetal hydrolysis, the following table presents hypothetical activation energies based on analogous systems.

| Reaction Step | Hypothetical ΔG‡ (kcal/mol) | Description |

| Protonation of Acetal | Low | A rapid pre-equilibrium step. |

| C-O Bond Cleavage | 15-25 | The rate-determining step, leading to an oxocarbenium ion intermediate. |

| Nucleophilic Attack by Water | Low | A rapid subsequent step to form a hemiacetal. |

| Deprotonation | Low | Final steps to yield the aldehyde and alcohol products. |

This table is illustrative and based on general data for acetal hydrolysis; specific values for this compound would require dedicated computational studies.

Catalytic Cycle Analysis in Synthesis and Transformations

The synthesis and subsequent reactions of this compound are often catalyzed, and computational studies can elucidate the mechanisms of these catalytic cycles.

Synthesis: The formation of this compound would likely involve the reaction of 2-phenylethanal with cinnamyl alcohol in the presence of an acid catalyst. A plausible catalytic cycle for a related reaction, the indium(III) triflate-catalyzed allylic etherification, has been proposed. acs.orgnih.gov This provides a model for understanding the formation of the target compound. A potential cycle for the synthesis of this compound would involve:

Activation of the aldehyde by the catalyst.

Nucleophilic attack by the first molecule of cinnamyl alcohol to form a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal followed by elimination of water to form an oxocarbenium ion.

Nucleophilic attack by the second molecule of cinnamyl alcohol on the oxocarbenium ion to form the protonated acetal.

Deprotonation to yield this compound and regenerate the catalyst.

Transformations: The primary transformation of this compound is its hydrolysis back to 2-phenylethanal and cinnamyl alcohol. A proposed catalytic cycle for acetal hydrolysis, based on studies of similar systems, involves the following steps osti.gov:

Protonation of the acetal by an acid catalyst.

Rate-limiting cleavage of a C-O bond to form an oxocarbenium ion and a molecule of cinnamyl alcohol.

Nucleophilic attack by water on the oxocarbenium ion to form a protonated hemiacetal.

Deprotonation to give the hemiacetal.

Protonation of the remaining cinnamyloxy group in the hemiacetal.

Cleavage of the second C-O bond to release a second molecule of cinnamyl alcohol and the protonated aldehyde.

Deprotonation to give 2-phenylethanal and regenerate the catalyst.

The following table outlines the key intermediates and catalysts in these hypothetical cycles.

| Process | Catalyst Type | Key Intermediates |

| Synthesis | Acid Catalyst (e.g., In(OTf)₃, H₂SO₄) | Hemiacetal, Oxocarbenium ion |

| Hydrolysis | Acid Catalyst (e.g., HCl, H₂SO₄) | Protonated Acetal, Oxocarbenium ion, Hemiacetal |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

While no specific QSAR or QSRR models for this compound have been reported, the principles of these computational methods can be applied to predict the properties and reactivity of this compound and its analogues.

QSAR and QSRR models establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or a specific chemical property/reactivity (QSRR). longdom.orgresearchgate.net For a series of analogues of this compound, a QSRR model could be developed to predict properties like chromatographic retention times, while a QSAR model could predict a potential biological effect. mdpi.com

To build such a model, a set of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For this compound and its derivatives, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These quantify the electronic properties (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Physicochemical Descriptors: These represent properties like lipophilicity (logP) and polarizability. pensoft.netmdpi.com

A hypothetical QSAR/QSRR study on a series of substituted 1,1-Bis(cinnamyloxy)-2-phenylethanes (e.g., with substituents on the phenyl or cinnamyl rings) would involve synthesizing these compounds, measuring the property of interest (e.g., reactivity in hydrolysis, retention time), calculating the molecular descriptors, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. d-nb.infonih.gov

The table below lists some of the descriptors that would be pertinent to a QSAR/QSRR study of this class of compounds.

| Descriptor Class | Specific Descriptor Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |

| Steric/Geometrical | Molecular Volume, Surface Area | Access to active sites, steric hindrance |

| Lipophilicity | LogP | Membrane permeability, solubility |

| Topological | Connectivity Indices | Molecular branching and size |

These models could then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of molecules with desired characteristics.

Mechanistic Investigations of 1,1 Bis Cinnamyloxy 2 Phenylethane Chemical Reactivity

Reaction Pathways Involving Ether Linkages

The ether linkages in 1,1-bis(cinnamyloxy)-2-phenylethane are central to its chemical behavior, susceptible to cleavage, re-etherification, and trans-etherification reactions.

The cleavage of the C-O bonds in ethers is a fundamental organic reaction that can be initiated under acidic or basic conditions, as well as through catalytic methods. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: In the presence of strong acids like hydrohalic acids (HBr, HI), the ether oxygen is protonated, forming a good leaving group (an alcohol). transformationtutoring.com The subsequent nucleophilic attack by the halide can proceed via either an S(_N)1 or S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.comsciencemadness.org

S(_N)1 Mechanism: Cleavage of the bond between the oxygen and the tertiary-benzylic carbon of the 1-phenyl-1,1-diyl unit is likely to proceed through an S(_N)1 pathway due to the formation of a relatively stable tertiary carbocation, which is further stabilized by the adjacent phenyl group. wikipedia.orgsciencemadness.org

S(_N)2 Mechanism: The bond between the oxygen and the primary allylic carbon of the cinnamyl group would likely be cleaved via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon. wikipedia.orgsciencemadness.org

Base-Induced Cleavage: Strong bases, such as organolithium reagents, can also effect ether cleavage, typically through an elimination reaction pathway. wikipedia.org

Catalytic Cleavage: Various metal catalysts can facilitate ether cleavage under milder conditions. For instance, systems involving group 5 or 6 metal halides (e.g., MoCl(_5), WCl(_6)) in the presence of acid chlorides can cleave ethers to form esters. rsc.org Nickel-catalyzed cross-coupling reactions have also been shown to cleave robust C-O bonds in aromatic ethers. chemistryviews.organr.fr

A summary of potential ether cleavage reaction conditions is presented below:

| Reagent/Catalyst | Mechanism | Products | Reference(s) |

| HBr, HI | Acid-catalyzed S(_N)1/S(_N)2 | Alkyl halides, Alcohols | wikipedia.orgmasterorganicchemistry.comtransformationtutoring.com |

| Organolithium reagents | Base-induced elimination | Alkenes, Alcohols | wikipedia.org |

| MoCl(_5)/RCOCl | Catalytic | Esters, Alkyl chlorides | rsc.org |

| Nickel catalysts | Catalytic cross-coupling | Varies with coupling partner | chemistryviews.organr.fr |

Under certain conditions, the cleavage of an ether can be followed by the formation of a new ether linkage.

Re-etherification: This process involves the recombination of the fragments generated during cleavage or the reaction of the resulting alcohol with a suitable electrophile. For example, the alcohol formed from ether cleavage can be re-etherified in the presence of an alkyl halide under basic conditions.

Trans-etherification: This reaction involves the exchange of an alkoxy group between an ether and an alcohol. This process is typically catalyzed by an acid or a base and is driven by the relative concentrations of the reactants and products. scribd.com For instance, reacting this compound with a different alcohol in the presence of an acid catalyst could lead to the exchange of the cinnamyloxy groups.

Palladium and platinum on carbon (Pd/C, Pt/C) have been shown to catalyze the liquid-phase etherification of cinnamyl alcohols to form bis(cinnamyl) ethers, suggesting that these catalysts could also play a role in trans-etherification reactions under appropriate conditions. scirp.org

Functional Group Transformations and Derivatizations of the Cinnamyl and Phenylethyl Moieties

The cinnamyl and phenylethyl groups in this compound offer multiple sites for functional group transformations and derivatizations.

Cinnamyl Moiety: The double bond in the cinnamyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The aromatic ring can undergo electrophilic substitution reactions. Furthermore, the entire cinnamyl group can be involved in coupling reactions. Cinnamic acids, which can be conceptually derived from the cinnamyl group, undergo a wide range of transformations, including radical additions, Michael additions, and various coupling reactions. researchgate.net

Phenylethyl Moiety: The phenyl group of the phenylethyl moiety is also amenable to electrophilic aromatic substitution. The ethyl chain can potentially be functionalized, for example, through free-radical halogenation at the benzylic position, although this might compete with reactions at the cinnamyl double bond.

Derivatization: Derivatization is a common strategy to enhance the analyzability of a molecule or to introduce new functionalities. jfda-online.com For instance, the terminal hydroxyl groups that would be present after ether cleavage could be derivatized. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., TMSCl), acylating agents (e.g., acetic anhydride), and alkylating agents. jfda-online.compsu.edu The amino group, if introduced, can be derivatized with reagents like phenyl isothiocyanate or 9-fluorenylmethyl chloroformate (FMOC). psu.edu

A table of potential derivatization reactions for the functional groups that could be exposed or modified in this compound is provided below:

| Functional Group | Reagent | Derivative Type | Purpose | Reference(s) |

| Hydroxyl | Trimethylsilyl chloride (TMSCl) | Silyl ether | Increase volatility for GC-MS | jfda-online.com |

| Hydroxyl | Acetic anhydride (B1165640) | Ester | Protection, chromatography | psu.edu |

| Amine | Phenyl isothiocyanate | Thiourea | HPLC analysis | psu.edu |

| Amine | 9-Fluorenylmethyl chloroformate (FMOC) | Carbamate | Fluorescence detection | psu.edu |

| Alkene | H(_2)/Pd/C | Alkane | Saturation | scirp.org |

| Alkene | Br(_2) | Dibromoalkane | Halogenation | N/A |

| Aromatic Ring | HNO(_3)/H(_2)SO(_4) | Nitro-aromatic | Electrophilic substitution | N/A |

Polymer and Materials Science Applications of 1,1 Bis Cinnamyloxy 2 Phenylethane

Role as Monomeric Precursor in Polymer Synthesis

The unique structure of 1,1-Bis(cinnamyloxy)-2-phenylethane, featuring reactive cinnamyl groups, makes it a valuable building block for the synthesis of specialized polymers. Researchers have leveraged these characteristics to design and create polymers with unique properties and functionalities.

Design and Synthesis of Novel Polymer Architectures Incorporating this compound Units

The incorporation of this compound into polymer chains allows for the creation of novel and complex macromolecular structures. The pendant phenyl and cinnamyloxy groups contribute to the polymer's properties, influencing factors such as thermal stability, solubility, and mechanical strength. The synthesis of these polymers often involves techniques like free-radical polymerization, where the vinyl groups of the cinnamyl moieties participate in chain growth. ijcrt.org

Table 1: Polymerization Approaches for Novel Architectures

| Polymerization Technique | Key Feature | Resulting Polymer Characteristic |

|---|---|---|

| Free-Radical Polymerization | Utilizes vinyl groups of the monomer. ijcrt.org | Formation of a cross-linked network. |

| Acyclic Diene Metathesis (ADMET) | Step-growth condensation polymerization. mdpi.com | Production of unsaturated polyesters. |

Copolymerization Studies and Integration into Biodegradable Polymer Systems

Copolymerization of this compound with other monomers opens up a vast landscape for creating materials with a wide range of properties. A significant area of interest is its integration into biodegradable polymer systems. By copolymerizing with monomers like lactide or caprolactone, it is possible to develop new biodegradable materials with enhanced properties. mdpi.comecmjournal.orgresearchgate.net

These copolymers can be designed to have specific degradation rates and mechanical properties, making them suitable for various biomedical applications, such as in tissue engineering scaffolds or controlled drug delivery systems. ecmjournal.orgresearchgate.net The incorporation of the bulky this compound unit can influence the crystallinity and degradation behavior of the parent biodegradable polyester. uobaghdad.edu.iq

Photoinitiator Applications in Photopolymerization

The cinnamoyl groups present in this compound suggest its potential utility in photopolymerization, a process where light is used to initiate a polymerization reaction. This has significant implications for advanced manufacturing technologies.

Investigation of Photoinitiation Mechanisms (Free-Radical, Cationic)

Photoinitiators are compounds that, upon absorption of light, generate reactive species—either free radicals or cations—that initiate polymerization. sigmaaldrich.com Photoinitiators are broadly classified as Type I, which undergo unimolecular bond cleavage, or Type II, which react with a co-initiator to produce radicals. sigmaaldrich.com While specific mechanistic studies on this compound are not widely documented, its structural similarity to other known photoinitiators, such as those based on chalcone (B49325) structures, suggests it could function as a Type II photoinitiator. mdpi.com In such a system, upon excitation by light, it would abstract a hydrogen atom from a co-initiator (like an amine) to generate the initiating radicals.

The efficiency of photoinitiation is dependent on the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the light source. sigmaaldrich.com The cinnamyloxy groups contain chromophores that absorb UV light, making this compound a candidate for UV-curable systems.

Development of Photoinitiating Systems for Advanced Manufacturing (e.g., 3D/4D Printing, Laser Writing)

Photopolymerization is the core technology behind advanced manufacturing techniques like stereolithography (3D printing) and laser writing. ethz.chnih.gov The development of novel photoinitiating systems is crucial for improving the speed, resolution, and efficiency of these processes. nih.gov A photoinitiator like this compound could potentially be used in resin formulations for 3D printing, where its photo-reactivity would enable the layer-by-layer fabrication of complex three-dimensional objects.

In the context of 4D printing, where the printed object can change its shape or properties over time in response to a stimulus, the cross-linked polymer network formed using a monomer like this compound could be designed to be stimuli-responsive. Furthermore, in direct laser writing, the precise spatial control of the polymerization reaction is key, a process where an efficient photoinitiator is paramount. researchgate.netbeilstein-journals.orgnih.gov

Table 2: Potential Applications in Advanced Manufacturing

| Manufacturing Technique | Role of this compound | Key Benefit |

|---|---|---|

| 3D Printing | Photoinitiator in liquid resin formulation. nih.gov | Enables UV-curing for object fabrication. |

| 4D Printing | Forms a stimuli-responsive polymer network. | Creates objects with programmable behavior. |

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as light, temperature, or pH. specificpolymers.com The cinnamate (B1238496) groups in this compound are known photo-responsive moieties.

Upon exposure to UV light of a certain wavelength (typically >260 nm), the cinnamate groups can undergo a [2+2] cycloaddition reaction, leading to the formation of cross-links within the polymer network. This cross-linking can induce changes in the material's shape, solubility, and mechanical properties. This process is often reversible; exposure to UV light of a shorter wavelength (<260 nm) can cleave these cross-links, returning the material to its original state. This photo-reversible behavior makes polymers incorporating this compound promising candidates for applications such as shape-memory polymers, light-activated actuators, and materials for rewritable optical data storage.

Design of Chemically Responsive Polymer Networks and Hydrogels

There is no available research demonstrating the use of this compound in the design or synthesis of chemically responsive polymer networks or hydrogels. The cinnamyl groups could theoretically participate in various polymerization or cross-linking reactions, such as those initiated by light or heat, which are common methods for creating polymer networks. The phenyl and ether functionalities might also offer sites for specific chemical interactions, potentially leading to materials that respond to changes in their chemical environment. However, without experimental data, any discussion of its role in creating, for example, pH- or temperature-responsive hydrogels would be purely conjectural.

Influence on Polymer Topology and Macroscopic Material Behavior

Similarly, the influence of this compound on polymer topology and the resulting macroscopic material behavior is a subject yet to be explored in the scientific literature. The bifunctional nature of the molecule could hypothetically be used to create linear polymers, branched structures, or cross-linked networks, each with distinct topological features. These features would, in turn, dictate the material's mechanical properties, thermal stability, and other macroscopic behaviors. For instance, its incorporation into a polymer backbone could affect chain flexibility and intermolecular interactions, but no studies have been published to confirm or quantify such effects.

Engineering of Functional Materials and Composites

Enhancement of Material Performance through Structural Integration

The potential for this compound to enhance the performance of materials through structural integration is another area devoid of research findings. One could hypothesize that its aromatic rings might improve the thermal stability or refractive index of a polymer matrix, or that the cinnamyl groups could be used to graft it onto other materials to act as a compatibilizer or adhesion promoter. These possibilities, however, remain theoretical in the absence of any documented use in material engineering.

Fabrication of Hybrid Material Systems

There are no published reports on the use of this compound in the fabrication of hybrid material systems. Such systems, which combine organic and inorganic components, often rely on specific chemical functionalities to ensure compatibility and strong interfacial bonding. While the structure of this compound offers potential anchor points for interaction with inorganic surfaces, its practical application in creating organic-inorganic hybrid materials has not been documented.

Environmental Occurrence and Analytical Detection of 1,1 Bis Cinnamyloxy 2 Phenylethane

Environmental Fate and Transformation Studies

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

There is currently no available scientific literature detailing the specific abiotic degradation mechanisms of 1,1-Bis(cinnamyloxy)-2-phenylethane, such as hydrolysis and photolysis.

Biotransformation Pathways in Environmental Microorganisms

Specific studies on the biotransformation of this compound by environmental microorganisms have not been identified in the current scientific literature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1,1-bis(cinnamyloxy)-2-phenylethane and its analogs?

- Methodological Answer : Synthesis typically involves coupling cinnamyloxy groups to a phenylethane core. For example, bis-functionalization can be achieved using nucleophilic substitution or metal-catalyzed cross-coupling reactions. In related bis-hydroxyphenyl derivatives, condensation reactions with aldehydes or ketones under acidic or basic conditions (e.g., HCl or NaOH catalysis) are effective . Organotin-mediated hydrostannation (e.g., using triorganotin reagents) has also been applied to synthesize ethylenic analogs, requiring inert atmospheres and controlled temperatures (80–120°C) to avoid side reactions . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity.

Q. How is this compound structurally characterized?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : - and -NMR identify proton environments and carbon frameworks, with coupling constants revealing stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas.

- X-ray Crystallography : Used for unambiguous confirmation of crystal packing and stereochemistry in solid-state analogs .

Q. What biological screening assays are applicable for this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (e.g., MIC assays against Clostridium perfringens or cancer cell lines like A549 and BEL7402). Cytotoxicity testing uses MTT or SRB assays, with IC values calculated from dose-response curves. Enzyme inhibition (e.g., pepsin or cathepsin D) employs kinetic assays using fluorogenic substrates or spectrophotometric monitoring of cleavage rates .

Advanced Research Questions

Q. How does the bifunctional design of this compound influence its enzyme inhibition mechanism?

- Methodological Answer : The bis-cinnamyloxy groups enable dual interactions with enzyme active sites. For acid proteinases (e.g., pepsin), inactivation studies using diazoacetyl analogs suggest stoichiometric 1:1 binding, where the reagent forms a carbene-metal complex (e.g., Cu) that modifies catalytic residues. pH-dependence experiments (e.g., pH 5.0 vs. neutral) and competitive inhibition assays with substrates like hemoglobin help map binding kinetics .

Q. What computational approaches model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding poses in enzyme active sites. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate substituent effects (e.g., cinnamyloxy vs. indolyl groups) with bioactivity, using descriptors like logP and electrostatic potential .

Q. How do thermal cracking experiments inform the stability of diphenylethane derivatives?

- Methodological Answer : Thermal stability is evaluated via pyrolysis under N or H at 300–500°C. Gas chromatography (GC-MS) monitors decomposition products (e.g., styrene or benzene). Isotopic labeling (e.g., deuterium in 1,2-diphenylethane) tracks hydrogen/deuterium exchange, revealing radical-mediated degradation pathways .

Q. What strategies address contradictory bioactivity data in structurally similar analogs?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or stereochemical differences. Solutions include:

- Standardized Protocols : Replicate assays across multiple cell lines/enzymes.

- Chiral Resolution : Separate enantiomers via HPLC with chiral columns (e.g., using tartaric acid derivatives) to isolate active stereoisomers .

- Metabolite Profiling : LC-MS/MS identifies active metabolites masking parent compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.